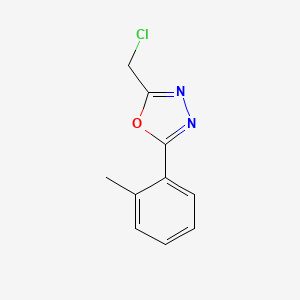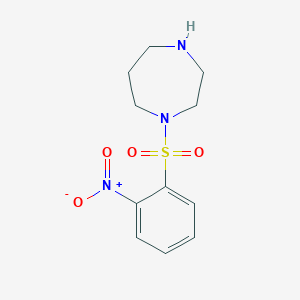
2,2-Bis(methoxymethyl)morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2-Bis(methoxymethyl)morpholine involves the reaction of 1,2-amino alcohols , aziridines , epoxides , or related compounds. Recent advances in this field have focused on developing efficient methods to access morpholines and their carbonyl-containing analogs. These synthetic pathways are crucial for obtaining sufficient quantities of the compound for further study .
Applications De Recherche Scientifique
Photodynamic Activity in Silicon Phthalocyanines
- Novel morpholine-containing silicon phthalocyanines exhibited significant photodynamic activity, especially towards B16 melanoma tumor cells (Zhu, Huang, Jiang, & Sun, 2006).
Synthesis and Biological Activity in Triazine Derivatives
- Morpholine-substituted 1,3,5-triazine derivatives demonstrated high cytotoxicity in B16 melanoma cells, significantly more than p-boronophenylalanine (Jin, Ban, Nakamura, & Lee, 2018).
Chemical Synthesis Involving Morpholine
- Various amides of 2-sulfonamido-4,5-dimethoxyphenylacetic acid were prepared using morpholine, showcasing its use in complex chemical syntheses (Catsoulacos & Camoutsis, 1980).
Application in Asymmetric Hydrogenation
- Morpholine was used in the synthesis of diphosphines, which demonstrated excellent enantioselectivity in the asymmetric hydrogenation of various olefins and ketones (Maienza, Wörle, Steffanut, Mezzetti, & Spindler, 1999).
Complexation with Palladium and Mercury
- Morpholine derivatives were utilized to create novel complexes with palladium and mercury, offering insights into the coordination properties and potential applications in organometallic chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Aggregation and Electrochemical Properties
- The study of aggregation behavior and electrochemical properties of morpholine-disubstituted phthalocyanines and subphthalocyanines revealed insights into their non-aggregated state and absorption spectra in various solvents (Bıyıklıoğlu, 2015).
Ionic Liquids and Conductivity Studies
- Morpholinium-based ionic liquids were synthesized and analyzed for their electrochemical properties, demonstrating varied activation energy and conductivity depending on polarity and association ability (Komayko et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-bis(methoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-6-8(7-11-2)5-9-3-4-12-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONCYYUBMPIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNCCO1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591789 | |
| Record name | 2,2-Bis(methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(methoxymethyl)morpholine | |
CAS RN |
735254-36-1 | |
| Record name | 2,2-Bis(methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol](/img/structure/B1628507.png)

![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid](/img/structure/B1628511.png)




![3-[(2-Methylphenyl)methyl]azetidine](/img/structure/B1628519.png)

![N-[2-(2-Fluorophenyl)acetyl]-isoleucine](/img/structure/B1628523.png)

![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628525.png)

